

Spectroscopic Profile of Ethyl Biphenyl-2-Carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl biphenyl-2-carboxylate*

Cat. No.: *B011600*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl biphenyl-2-carboxylate** (also known as ethyl 2-phenylbenzoate). Due to the limited availability of published experimental spectra for this specific isomer, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **ethyl biphenyl-2-carboxylate**. These predictions are based on the analysis of substituent effects and comparison with spectral data of similar compounds, such as ethyl benzoate and other biphenyl derivatives.

Table 1: Predicted ^1H NMR Spectroscopic Data

- Solvent: CDCl_3
- Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-8.0	Multiplet	1H	Aromatic H (ortho to COOEt)
~7.2-7.6	Multiplet	8H	Aromatic H
~4.2-4.4	Quartet	2H	-OCH ₂ CH ₃
~1.2-1.4	Triplet	3H	-OCH ₂ CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data

- Solvent: CDCl₃
- Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~167	C=O (Ester)
~140-145	Quaternary Aromatic C
~127-132	Aromatic CH
~61	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060-3030	Medium	Aromatic C-H stretch
~2980-2900	Medium	Aliphatic C-H stretch
~1720	Strong	C=O (Ester) stretch
~1600, 1480	Medium-Weak	Aromatic C=C stretch
~1270, 1100	Strong	C-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data

- Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
226	High	[M] ⁺ (Molecular Ion)
197	Medium	[M - C ₂ H ₅] ⁺
181	High	[M - OC ₂ H ₅] ⁺
152	Medium	[C ₁₂ H ₈] ⁺ (Biphenylene)
105	Low	[C ₆ H ₅ CO] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a general framework for acquiring the spectroscopic data of **ethyl biphenyl-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **ethyl biphenyl-2-carboxylate** in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The sample is then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.
 - A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - The data is processed with a Fourier transform, and the baseline is corrected.

- ^{13}C NMR Acquisition:
 - The ^{13}C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.
 - A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
 - The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: As **ethyl biphenyl-2-carboxylate** is expected to be a liquid or a low-melting solid at room temperature, a thin film is prepared by placing a drop of the neat sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is recorded.
 - The prepared salt plates with the sample are placed in the spectrometer's sample holder.
 - The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

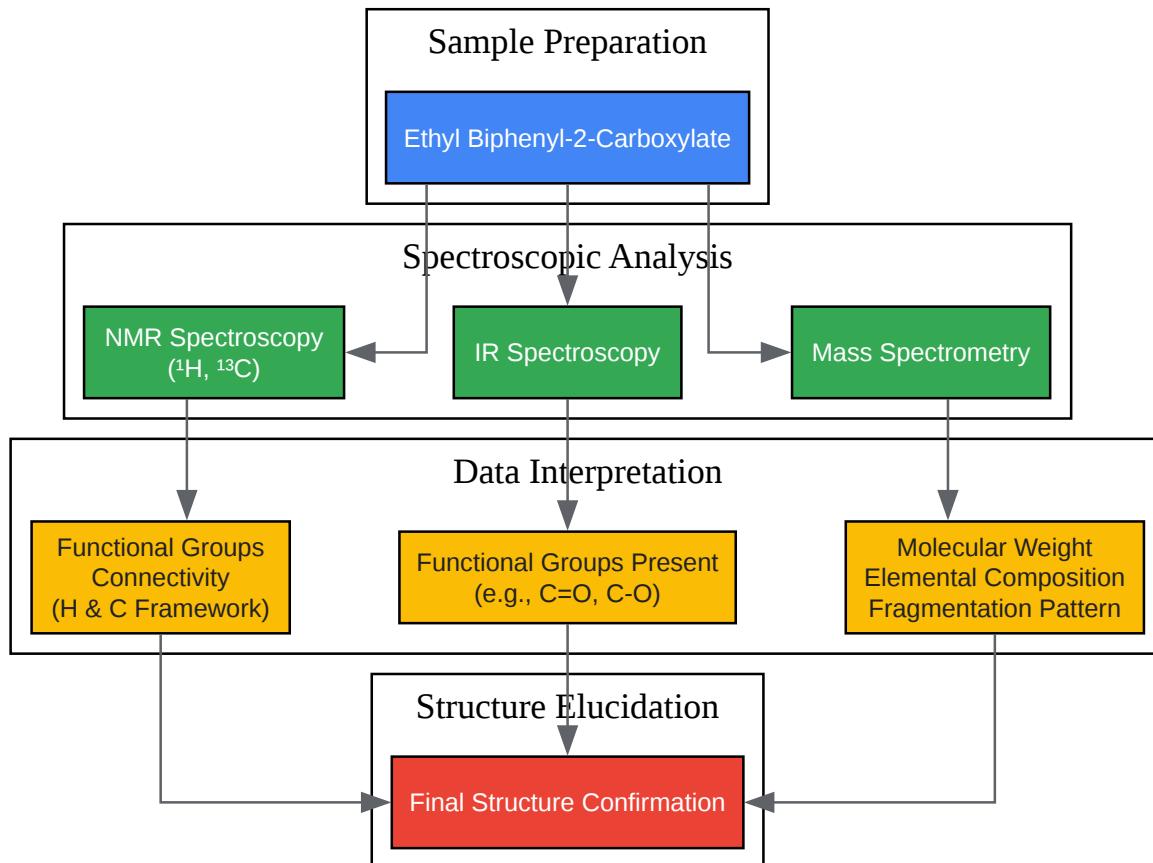
- Sample Introduction: A dilute solution of **ethyl biphenyl-2-carboxylate** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like **ethyl biphenyl-2-carboxylate**.



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